1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-(2-hydroxy-4-morpholin-4-ylsulfonylphenyl)-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6S/c1-15-13(19)9-17(14(15)20)11-3-2-10(8-12(11)18)24(21,22)16-4-6-23-7-5-16/h2-3,8,18H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCOKZPSQNEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the hydroxyphenyl and morpholinosulfonyl intermediates. These intermediates are then reacted under controlled conditions to form the final compound. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The morpholinosulfonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 1-Methylimidazolidine-2,4-dione (1-Methylhydantoin)
Key Differences :
Implications :
- The hydroxy group at position 2 of the phenyl ring may improve solubility and membrane permeability via hydrogen bonding.
Broader Hydantoin Derivatives
- Phenytoin (5,5-diphenylhydantoin) : Lacks sulfonamide groups but shares anticonvulsant activity via sodium channel modulation. The target compound’s sulfonamide moiety may redirect its mechanism toward enzymatic inhibition.
- Sulfonamide-containing hydantoins : Compounds with sulfonamide groups (e.g., zonisamide) exhibit carbonic anhydrase inhibition, suggesting similar pathways for the target compound.
Research Findings and Hypotheses
- Synthetic Accessibility: The morpholinosulfonyl group may complicate synthesis compared to simpler hydantoins, requiring multi-step sulfonylation and coupling reactions.
- Metabolic Stability : The morpholine ring could reduce first-pass metabolism via cytochrome P450 enzymes, extending half-life relative to 1-methylhydantoin.
- Toxicity Profile : Sulfonamide groups are associated with hypersensitivity risks, necessitating careful toxicological evaluation.
Biological Activity
1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione, often referred to as a sulfonamide derivative, has gained attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of multiple functional groups, including a sulfonamide moiety and an imidazolidine ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been shown to interact with:
- Kinases : The compound exhibits selective inhibition of polo-like kinase 1 (Plk1), which is implicated in cell cycle regulation and cancer progression .
- Inflammatory Pathways : Its sulfonamide group may modulate inflammatory responses by inhibiting cyclooxygenase enzymes or other inflammatory mediators.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays showed that the compound significantly reduces the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by annexin V staining and caspase activation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Production : In models of inflammation, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
- Animal Studies : In vivo studies using murine models of arthritis showed that administration of the compound resulted in reduced joint swelling and histological signs of inflammation .
Case Studies
- Study on Cancer Cell Lines : A recent study investigated the effects of this compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent decrease in cell viability and increased rates of apoptosis after 48 hours of treatment.
- Inflammation Model : Another study utilized a carrageenan-induced paw edema model in rats to assess anti-inflammatory activity. The compound demonstrated significant reduction in paw swelling compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. Critical Conditions :
- Temperature : Controlled heating (e.g., 60–80°C) during sulfonation to avoid decomposition.
- Catalysts : Lewis acids (e.g., AlCl₃) for sulfonation or coupling reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity of intermediates.
Q. Example Protocol (Adapted from ) :
| Step | Reaction | Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Ring cyclization | HCl (2M), reflux, 12h | Monitor pH to avoid over-acidification |
| 2 | Sulfonation | SO₃·Py complex, DCM, 0°C → RT | Use anhydrous conditions |
| 3 | Morpholine coupling | Morpholine, K₂CO₃, DMF, 80°C, 6h | Excess morpholine (1.5 eq) |
Reference : Multi-step synthesis with controlled conditions is critical for yield .
(Basic) Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer :
Primary Techniques :
HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:buffer, pH 4.6 adjusted with acetic acid) to assess purity (≥95%) .
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., morpholinosulfonyl group at C4, methyl group at N3).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₉N₃O₆S).
Q. Quality Control :
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
- Melting Point : Compare with literature values to detect impurities.
Reference : Structural confirmation via NMR and MS is standard for heterocycles .
(Advanced) How can computational reaction path search methods be applied to optimize the synthesis of this compound?
Methodological Answer :
Computational Workflow (Adapted from ) :
Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways for key steps (e.g., sulfonation, cyclization).
Transition State Analysis : Identify energy barriers and optimize catalysts (e.g., AlCl₃ vs. FeCl₃).
Machine Learning : Train models on existing reaction datasets to predict optimal solvents/temperatures.
Case Study :
ICReDD’s approach integrates computational predictions with experimental validation. For example, predicting solvent effects on sulfonation yield reduces trial-and-error by 50% .
Reference : Hybrid computational-experimental frameworks accelerate reaction design .
(Advanced) What strategies are recommended for elucidating the biological target interactions of this compound, and which in vitro assays are suitable for initial screening?
Methodological Answer :
Target Identification :
Affinity-Based Screening :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to candidate receptors (e.g., kinases).
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters of binding.
Functional Assays :
- Enzyme Inhibition : Test activity against hydrolases or oxidoreductases (common targets for imidazolidine-diones).
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (NF-κB inhibition).
Q. SAR Studies :
- Synthesize analogs with modified substituents (e.g., replacing morpholinosulfonyl with piperazine) to correlate structure with activity .
Reference : Pyrido[2,3-d]pyrimidine derivatives show diverse biological activities, guiding target hypotheses .
(Advanced) How can researchers resolve contradictions in experimental data related to the compound's stability under varying pH conditions?
Methodological Answer :
Systematic Approach :
Design of Experiments (DOE) : Use factorial designs to test pH (2–10), temperature (25–60°C), and buffer composition (e.g., acetate vs. phosphate).
Analytical Monitoring :
- HPLC Stability Indicating Method : Track degradation products at each pH.
- UV-Vis Spectroscopy : Detect shifts in λmax due to structural changes.
Case Example :
’s buffer system (sodium acetate + 1-octanesulfonate, pH 4.6) could stabilize the compound during analysis. Adjust pH iteratively to identify optimal storage conditions .
Reference : Statistical DOE minimizes variability in stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
